molecular formula C9H11F2NO B13311591 2,4-Difluoro-6-propoxyaniline

2,4-Difluoro-6-propoxyaniline

Cat. No.: B13311591
M. Wt: 187.19 g/mol
InChI Key: KSXVJOLCUIFHAC-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-propoxyaniline is an organic compound with the molecular formula C9H11F2NO It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions, and a propoxy group is attached at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-propoxyaniline typically involves the fluorination of 2,4,5-trichloronitrobenzene followed by a reduction process. The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of solid-liquid phase transfer catalysts to achieve high yields and efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-propoxyaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2,4-Difluoro-6-propoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-propoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: Lacks the propoxy group, making it less versatile in certain applications.

    2,6-Difluoroaniline: Different substitution pattern, leading to different chemical properties.

    4-Fluoroaniline: Only one fluorine atom, resulting in different reactivity.

Uniqueness

2,4-Difluoro-6-propoxyaniline is unique due to the presence of both fluorine atoms and a propoxy group, which confer distinct chemical and physical properties. This combination makes it particularly useful in specific synthetic and industrial applications .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2,4-difluoro-6-propoxyaniline

InChI

InChI=1S/C9H11F2NO/c1-2-3-13-8-5-6(10)4-7(11)9(8)12/h4-5H,2-3,12H2,1H3

InChI Key

KSXVJOLCUIFHAC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=CC(=C1)F)F)N

Origin of Product

United States

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